molecular formula C11H5N5O2 B14941763 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one

6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one

Cat. No.: B14941763
M. Wt: 239.19 g/mol
InChI Key: QHMITUUJTWPVGF-UHFFFAOYSA-N
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Description

6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one is a heterocyclic compound that features a unique fusion of chromene, triazole, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of β-carbonyl-substituted benzo[f]chromenes with appropriate triazole and triazine derivatives under reflux conditions . The reaction is usually carried out in acetic acid as a solvent, and the mixture is heated for an extended period to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazine ring, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one is unique due to its chromene moiety, which imparts additional chemical and biological properties. This fusion enhances its potential as a versatile scaffold for the development of novel bioactive compounds and advanced materials.

Properties

Molecular Formula

C11H5N5O2

Molecular Weight

239.19 g/mol

IUPAC Name

8-oxa-11,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one

InChI

InChI=1S/C11H5N5O2/c17-10-8-9(6-3-1-2-4-7(6)18-10)16-11(15-14-8)12-5-13-16/h1-5H

InChI Key

QHMITUUJTWPVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)N=NC4=NC=NN34

Origin of Product

United States

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